molecular formula C11H22N2O5S B7579016 3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid

3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid

Cat. No. B7579016
M. Wt: 294.37 g/mol
InChI Key: RCEZESKUZONAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid, also known as DSIP, is a neuropeptide that has been extensively studied for its potential therapeutic applications. DSIP is a synthetic peptide that was first discovered in the 1970s, and since then, it has been the subject of numerous scientific studies.

Mechanism of Action

3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid acts as a neuromodulator by binding to specific receptors in the brain. The exact mechanism of action is not fully understood, but it is believed that 3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid modulates the activity of neurotransmitters such as dopamine and serotonin. 3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid has also been shown to affect the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in the body's response to stress.
Biochemical and Physiological Effects:
3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid has been shown to have a variety of biochemical and physiological effects. In the brain, 3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid has been shown to increase the release of acetylcholine, which is important for cognitive function. 3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid has also been shown to increase the activity of the HPA axis, which can lead to an increase in the secretion of cortisol and other stress hormones. In the immune system, 3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid has been shown to increase the production of cytokines, which are important for fighting infections.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid in lab experiments is its stability. 3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid is highly stable and can be stored for long periods without degradation. Another advantage is its specificity. 3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid binds to specific receptors in the brain and has a well-defined mechanism of action. However, one limitation of using 3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid in lab experiments is its cost. 3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid is a synthetic peptide and can be expensive to produce in large quantities.

Future Directions

There are several future directions for research on 3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as a neuroprotective agent in traumatic brain injury. Further research is also needed to fully understand the mechanism of action of 3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid and its effects on the immune system.

Synthesis Methods

3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis process involves coupling the amino acids in a specific sequence to form the peptide chain. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.

Scientific Research Applications

3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, immunology, and endocrinology. In neuroscience, 3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid has been shown to have neuroprotective effects and can improve cognitive function. In immunology, 3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid has been shown to modulate the immune response and enhance the body's ability to fight infections. In endocrinology, 3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid has been shown to regulate the secretion of hormones such as growth hormone and prolactin.

properties

IUPAC Name

3-[(3,5-dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O5S/c1-8-4-9(2)6-13(5-8)19(17,18)12-7-11(3,16)10(14)15/h8-9,12,16H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEZESKUZONAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)NCC(C)(C(=O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid

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